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Compound of Interest

Compound Name:
1,3-Dimethoxy-2-methylpropan-2-

amine

CAS No.: 130874-19-0

Cat. No.: B2553214

Get Quote

Part 1: Executive Summary & Physicochemical
Profile
1,3-Dimethoxy-2-methylpropan-2-amine is a specialized aliphatic primary amine

characterized by a "gem-dimethyl-like" core where methyl groups are substituted with

methoxymethyl moieties. Structurally, it features a quaternary carbon bonded to a primary

amine (

), a methyl group, and two methoxymethyl groups (

).

This unique architecture imparts an amphiphilic solubility profile:

High Polarity/H-Bonding: The primary amine and two ether oxygens create a dense

hydrogen-bonding network, facilitating water miscibility.
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Lipophilicity: The carbon scaffold allows significant solubility in standard organic solvents

(DCM, THF).

Steric Bulk: The tertiary alkylamine center (resembling a tert-butylamine motif) reduces

nucleophilic interference in certain solvents compared to linear amines.

Target Audience Utility: For drug development professionals, this molecule often serves as a

polar "end-cap" to modulate LogP or as a linker in fragment-based drug discovery.

Part 2: Solubility Profile & Solvent Compatibility[1]
The following data categorizes solvent compatibility based on dielectric constant (

), dipole moment, and functional group interaction.

Table 1: Predicted Solubility Matrix
Note: "Soluble" implies >100 mg/mL at 25°C. "Miscible" implies infinite solubility.
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Solvent Class
Representative
Solvents

Solubility Status
Mechanistic
Rationale

Polar Protic Water Miscible

Strong H-bond

acceptance (ethers)

and

donation/acceptance

(amine).

Methanol, Ethanol,

IPA
Miscible

Excellent solvation of

both the polar amine

head and the

alkyl/ether tails.

Polar Aprotic DMSO, DMF, DMAc Soluble

High dipole

interaction; useful for

high-temp reactions (

C).

Acetonitrile (MeCN) Soluble

Good general solvent;

watch for potential

condensation if

heated with strong

acid catalysts.

Ethers THF, 2-MeTHF, MTBE Soluble

"Like dissolves like"

interaction with the

methoxy side chains.

Chlorinated
Dichloromethane

(DCM), Chloroform
Soluble

Excellent solvent for

extraction from basic

aqueous layers.

Hydrocarbons
Hexane, Heptane,

Toluene
Moderate to Soluble

Likely soluble, but

phase separation may

occur at low temps (

C) due to polarity

differences.
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Esters Ethyl Acetate, IPM Soluble

Caution: Primary

amines can react with

esters (aminolysis)

upon prolonged

storage or heating.

Part 3: Experimental Protocols (Self-Validating
Systems)
As exact literature values for this specific CAS are often proprietary, researchers must validate

solubility empirically. Below are the standard operating procedures (SOPs) designed to ensure

reproducibility.

Protocol A: Rapid Visual Solubility Screening (The
"Drop-Wise" Method)
Objective: Determine approximate solubility range (<1 mg/mL to >100 mg/mL) with minimal

material loss.

Preparation: Weigh 10 mg of 1,3-Dimethoxy-2-methylpropan-2-amine into a 1.5 mL clear

HPLC vial.

Addition: Add the target solvent in specific aliquots at 25°C:

Step 1: Add 100 µL (Concentration = 100 mg/mL). Vortex for 30s.

Observation: Clear solution? → High Solubility.

Step 2: If insoluble, add 900 µL (Total = 1 mL, Conc = 10 mg/mL). Vortex.

Observation: Clear solution? → Moderate Solubility.

Step 3: If particles remain, heat to 40°C. If still insoluble → Low Solubility.

Validation: If the solution is clear, cool to 4°C for 1 hour to check for precipitation

(temperature-dependent solubility).
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Protocol B: Process Extraction & Salt Formation
This amine is a base. In process chemistry, manipulating pH is the primary lever for solubility

control.

Acidic Phase (pH < 4): The amine forms a salt (e.g., Hydrochloride).

Solubility: Highly soluble in Water; Insoluble in Non-polar organics (Heptane, TBME).

Basic Phase (pH > 10): The amine exists as a free base.

Solubility: Extracts readily into DCM, EtOAc, or Toluene.

Part 4: Visualization of Workflows
Diagram 1: Solubility Screening Decision Tree
This logic flow guides the researcher through solvent selection based on the outcome of

Protocol A.
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(10-100 mg/mL)
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Is it Clear?

No
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No

Temp Dependent
Solubility

Yes
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Caption: Decision tree for rapid solubility classification using the "Drop-Wise" gravimetric

method.

Diagram 2: Process Workup Strategy (Extraction Logic)
For isolation of the amine from a reaction mixture.
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Caption: Standard Acid/Base extraction workflow for purification of 1,3-Dimethoxy-2-
methylpropan-2-amine.

Part 5: Critical Considerations for Researchers
Aminolysis Risk in Esters
While Ethyl Acetate is a common solvent, primary amines like 1,3-Dimethoxy-2-
methylpropan-2-amine are nucleophilic.

Risk: Formation of acetamides via attack on the ester carbonyl.

Mitigation: Avoid Ethyl Acetate for storage or reactions requiring heat (>40°C). Use Isopropyl

Acetate (IPAC) (sterically hindered) or ethers (THF, MTBE) instead [1].

Hygroscopicity
The presence of two ether oxygens and a primary amine increases the hygroscopic nature of

the compound.

Handling: Store under nitrogen/argon.

Impact: Absorbed water can skew stoichiometry in moisture-sensitive reactions (e.g.,

formation of isocyanates or coupling with acid chlorides).

Salt Screening for Solid Forms
The free base is likely a liquid or low-melting solid. For drug development, a crystalline salt is

preferred.
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Recommended Counter-ions:

Hydrochloric Acid (HCl): Likely hygroscopic.

Fumaric Acid: Often yields non-hygroscopic, crystalline solids for amines of this class.

Oxalic Acid: Good for purification/crystallization, though toxic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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